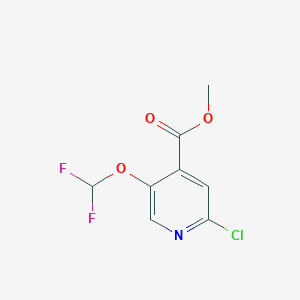
Methyl 2-chloro-5-(difluoromethoxy)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-5-(difluoromethoxy)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a chloro group, a difluoromethoxy group, and a methyl ester group attached to an isonicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-(difluoromethoxy)isonicotinate typically involves the reaction of 2-chloro-5-(difluoromethoxy)isonicotinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2-chloro-5-(difluoromethoxy)isonicotinic acid+methanol→methyl 2-chloro-5-(difluoromethoxy)isonicotinate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-5-(difluoromethoxy)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted isonicotinates.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of alcohols or amines.
Applications De Recherche Scientifique
Methyl 2-chloro-5-(difluoromethoxy)isonicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-5-(difluoromethoxy)isonicotinate involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-chloro-5-fluoronicotinate
- Methyl 2-chloro-5-(difluoromethoxy)-3-fluorobenzoate
Uniqueness
Methyl 2-chloro-5-(difluoromethoxy)isonicotinate is unique due to the presence of both chloro and difluoromethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity.
Propriétés
Formule moléculaire |
C8H6ClF2NO3 |
|---|---|
Poids moléculaire |
237.59 g/mol |
Nom IUPAC |
methyl 2-chloro-5-(difluoromethoxy)pyridine-4-carboxylate |
InChI |
InChI=1S/C8H6ClF2NO3/c1-14-7(13)4-2-6(9)12-3-5(4)15-8(10)11/h2-3,8H,1H3 |
Clé InChI |
BZADNWUIAKFUJA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC=C1OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


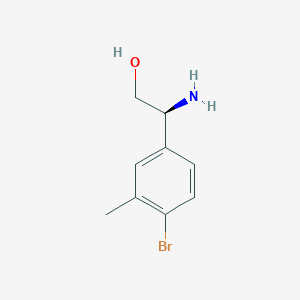
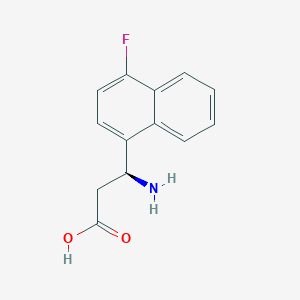
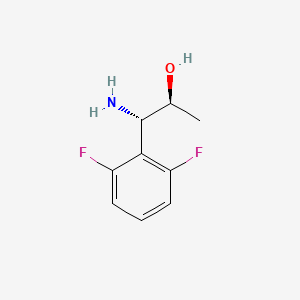
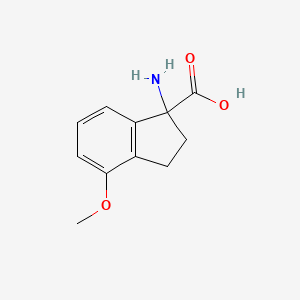
![3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid](/img/structure/B15234310.png)
![1-Amino-1-[2-(difluoromethyl)phenyl]acetone](/img/structure/B15234313.png)
![2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide](/img/structure/B15234319.png)
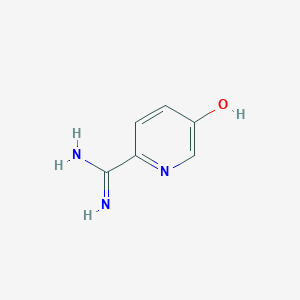
![2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15234331.png)
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)-3,3-dimethylbutanoate](/img/structure/B15234336.png)
![2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15234338.png)
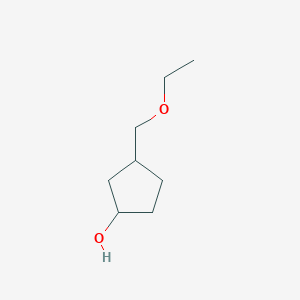
![1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylicacid](/img/structure/B15234344.png)
![4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B15234345.png)
